molecular formula C13H20O B7879144 2-(4-ethylphenyl)pentan-2-ol

2-(4-ethylphenyl)pentan-2-ol

Cat. No.: B7879144
M. Wt: 192.30 g/mol
InChI Key: JSUMZFAZBJKXHX-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)pentan-2-ol is an organic compound with the molecular formula C13H20O It is a secondary alcohol with a phenyl group substituted at the second carbon of the pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)pentan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with pentan-2-one in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:

    Reagents: 4-ethylbenzyl chloride, pentan-2-one, magnesium

    Solvent: Anhydrous ether

    Temperature: Room temperature to reflux

Another method involves the reduction of 2-(4-ethylphenyl)-2-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions for this method include:

    Reagents: 2-(4-ethylphenyl)-2-pentanone, sodium borohydride or lithium aluminum hydride

    Solvent: Anhydrous ethanol or tetrahydrofuran

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(4-ethylphenyl)-2-pentanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the ketone derivative back to the alcohol can be achieved using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran

    Substitution: Thionyl chloride in dichloromethane, p-toluenesulfonyl chloride in pyridine

Major Products Formed

    Oxidation: 2-(4-Ethylphenyl)-2-pentanone

    Reduction: this compound (from the ketone)

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(4-ethylphenyl)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)pentan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-pentanol: Lacks the ethyl group on the phenyl ring, resulting in different steric and electronic properties.

    2-(4-Methylphenyl)-2-pentanol: Contains a methyl group instead of an ethyl group, affecting its reactivity and interactions.

    2-(4-Isopropylphenyl)-2-pentanol: Has an isopropyl group, leading to increased steric hindrance and altered chemical behavior.

Uniqueness

2-(4-ethylphenyl)pentan-2-ol is unique due to the presence of the ethyl group on the phenyl ring, which influences its steric and electronic properties. This structural feature can affect its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-ethylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-10-13(3,14)12-8-6-11(5-2)7-9-12/h6-9,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUMZFAZBJKXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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